
Acetic acid, ((4,5-dihydro-2-thiazolyl)thio)-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, ((4,5-dihydro-2-thiazolyl)thio)-, sodium salt is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is known for its diverse biological activities and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4,5-dihydro-2-thiazolyl)thio)-, sodium salt typically involves the reaction of 4,5-dihydro-2-thiazolylthiol with acetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, ((4,5-dihydro-2-thiazolyl)thio)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or thioethers.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, ((4,5-dihydro-2-thiazolyl)thio)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new drugs with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of acetic acid, ((4,5-dihydro-2-thiazolyl)thio)-, sodium salt involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
Acetic acid, ((4,5-dihydro-2-thiazolyl)thio)-, sodium salt is unique due to its specific combination of the thiazole ring with acetic acid, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research.
Propiedades
Número CAS |
68797-48-8 |
|---|---|
Fórmula molecular |
C5H6NNaO2S2 |
Peso molecular |
199.2 g/mol |
Nombre IUPAC |
sodium;2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetate |
InChI |
InChI=1S/C5H7NO2S2.Na/c7-4(8)3-10-5-6-1-2-9-5;/h1-3H2,(H,7,8);/q;+1/p-1 |
Clave InChI |
ZXCCKVYHNPLKJH-UHFFFAOYSA-M |
SMILES canónico |
C1CSC(=N1)SCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


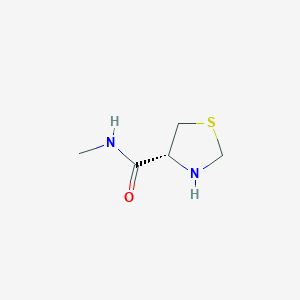
![4-[Methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one](/img/structure/B13795092.png)

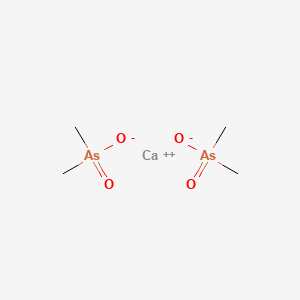
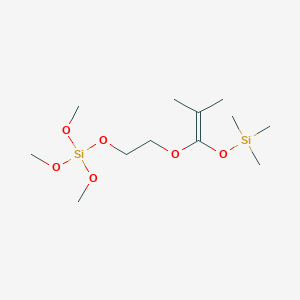

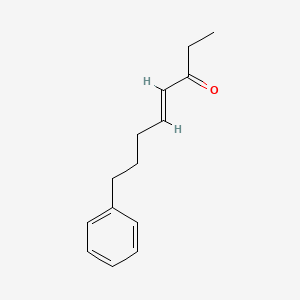
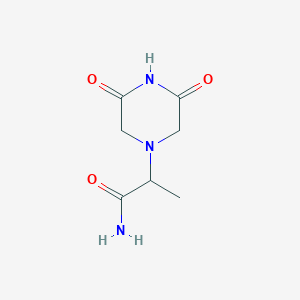
![6-Methyl-[1,4]diazepane dihydrochloride](/img/structure/B13795139.png)
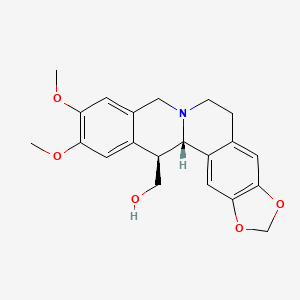
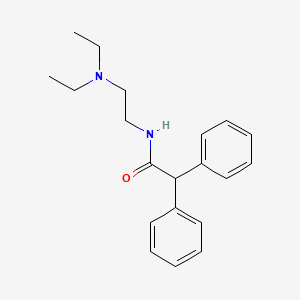
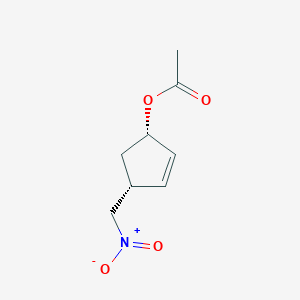

![Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate](/img/structure/B13795172.png)
